molecular formula C8H8FNO3 B2426397 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 182880-71-3

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No.: B2426397
CAS No.: 182880-71-3
M. Wt: 185.154
InChI Key: ZDFSGAVCCAHLHZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzene, featuring a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 4-fluoro-2-methoxy-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Reduction: 1-Fluoro-4-methoxy-2-methyl-5-aminobenzene.

    Substitution: 1-Methoxy-4-methoxy-2-methyl-5-nitrobenzene (if fluorine is replaced by methoxy group).

Scientific Research Applications

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the methyl group present in 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene.

    1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene: Similar structure but with different positioning of substituents.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methoxy and methyl groups) and electron-withdrawing (nitro and fluoro groups) substituents on the benzene ring creates a compound with distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-fluoro-4-methoxy-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFSGAVCCAHLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182880-71-3
Record name 4-Fluoro-5-methyl-2-nitroanisole
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